molecular formula C4H6BrN3O B2836578 4-bromo-2-(methoxymethyl)-2H-1,2,3-triazole CAS No. 180723-33-5

4-bromo-2-(methoxymethyl)-2H-1,2,3-triazole

Cat. No. B2836578
CAS RN: 180723-33-5
M. Wt: 192.016
InChI Key: NGIDDSFQHKIBGP-UHFFFAOYSA-N
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Description

4-bromo-2-(methoxymethyl)-2H-1,2,3-triazole is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the triazole family, which is known for its diverse range of biological activities.

Scientific Research Applications

Synthesis and Chemical Reactions

4-Bromo-2-(methoxymethyl)-2H-1,2,3-triazole, as a derivative of 1,2,3-triazole, plays a significant role in various chemical syntheses and reactions. Iddon and Nicholas (1996) explored the synthesis and reactions of 4,5-dibromo-1H-1,2,3-triazole and its derivatives, including this compound. They investigated its reactions with butyllithium, leading to lithiated derivatives that were then reacted with different quenching reagents, demonstrating the compound's versatility in organic synthesis (Iddon & Nicholas, 1996).

Biological Properties

The biological activities of 1,2,3-triazole derivatives, including this compound, have been explored in various studies. For instance, Sheremet et al. (2004) noted that some 1,2,3-triazole derivatives exhibit important biological properties such as antifungal activity and potential use as photostabilizers, optical bleaching agents, and precursors for azapurines with potential carcinostatic properties (Sheremet et al., 2004).

Synthesis of Heterocyclic Compounds

The use of 1,2,3-triazoles in the synthesis of various heterocyclic compounds has been demonstrated. Harju et al. (2003) reported the solid-phase synthesis of 1,2,3-triazoles via 1,3-dipolar cycloaddition, highlighting the role of compounds like this compound in creating complex molecular structures (Harju et al., 2003).

Antiproliferative Activity

The potential antiproliferative properties of triazole derivatives have been a subject of interest. Narayana et al. (2010) synthesized 2-(2-Bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles and evaluated their antiproliferative activity, demonstrating the potential therapeutic applications of these compounds in cancer research (Narayana et al., 2010).

properties

IUPAC Name

4-bromo-2-(methoxymethyl)triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3O/c1-9-3-8-6-2-4(5)7-8/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIDDSFQHKIBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1N=CC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

180723-33-5
Record name 4-bromo-2-(methoxymethyl)-2H-1,2,3-triazole
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